2,4-Difluoro-1-(prop-1-en-2-yl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WY-46016 involves the preparation of 3-(2-quinolinylmethoxy)benzeneacetic acid. The synthetic route typically includes the following steps:
Preparation of 2-quinolinylmethanol: This involves the reduction of 2-quinolinecarboxaldehyde using a reducing agent such as sodium borohydride.
Formation of 2-quinolinylmethoxybenzene: The 2-quinolinylmethanol is then reacted with 3-bromobenzeneacetic acid in the presence of a base like potassium carbonate to form 3-(2-quinolinylmethoxy)benzeneacetic acid.
Industrial Production Methods
Industrial production methods for WY-46016 would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
WY-46016 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzeneacetic acid derivatives
Scientific Research Applications
Chemistry: Used as a model compound for studying cysteinyl leukotriene receptor antagonists.
Biology: Investigated for its role in inhibiting leukotriene-mediated inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating asthma and hypersensitivity reactions.
Industry: Potential applications in the development of anti-inflammatory drugs
Mechanism of Action
WY-46016 exerts its effects by binding to and inhibiting cysteinyl leukotriene receptor 1. This receptor is involved in the inflammatory response, and its inhibition reduces the production of inflammatory mediators such as leukotrienes. This leads to a decrease in inflammation and bronchoconstriction, making it useful in treating conditions like asthma .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to montelukast, used for asthma management.
Pranlukast: Another leukotriene receptor antagonist used in asthma therapy
Uniqueness
WY-46016 is unique in its specific structure, which includes a quinoline moiety linked to a benzeneacetic acid. This structure provides it with distinct pharmacokinetic and pharmacodynamic properties compared to other leukotriene receptor antagonists .
Properties
IUPAC Name |
2,4-difluoro-1-prop-1-en-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSROFNLUQOGWON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446710 |
Source
|
Record name | 2,4-difluoro-1-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156570-11-5 |
Source
|
Record name | 2,4-Difluoro-1-(1-methylethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156570-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-difluoro-1-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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